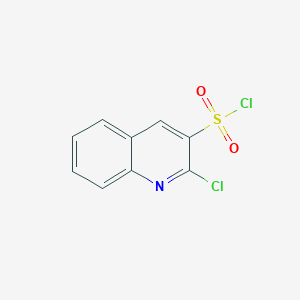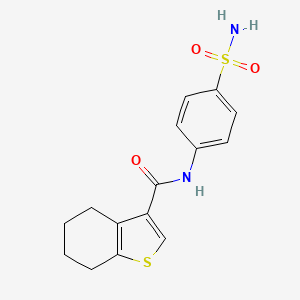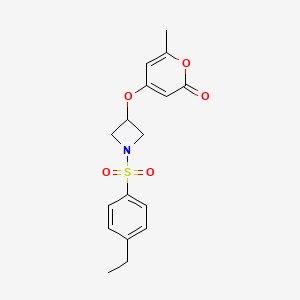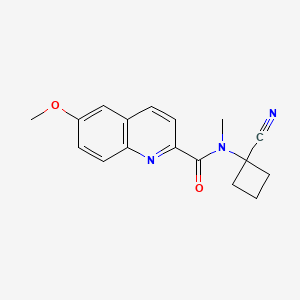![molecular formula C17H17ClN2 B2611206 6,6-Dimethyl-5,6-dihydroindolo[1,2-a]quinoxaline hydrochloride CAS No. 1845716-92-8](/img/structure/B2611206.png)
6,6-Dimethyl-5,6-dihydroindolo[1,2-a]quinoxaline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dimethyl-5,6-dihydroindolo[1,2-a]quinoxaline hydrochloride is a chemical compound with the molecular formula C17H17ClN2 . It has a molecular weight of 284.79 .
Synthesis Analysis
An efficient and practical protocol has been developed to synthesize 5,6-dihydroindolo[1,2-a]quinoxaline derivatives by CuI-catalyzed intramolecular N-arylation under microwave irradiation . This method rapidly afforded the tetracyclic products with good to excellent yields (83–97%) in short reaction times (45–60 min) .Molecular Structure Analysis
The InChI code for this compound is 1S/C17H16N2.ClH/c1-17(2)16-11-12-7-3-5-9-14(12)19(16)15-10-6-4-8-13(15)18-17;/h3-11,18H,1-2H3;1H .Chemical Reactions Analysis
The synthesis of 5,6-dihydroindolo[1,2-a]quinoxaline derivatives involves copper-catalyzed Ullmann-type C–N coupling . The utility of the reaction is limited by the necessary high temperatures, the requirement of stoichiometric quantities of copper catalyst and low to moderate yields . A recent breakthrough to overcome these drawbacks involves the use of appropriate ligands such as diamines and amino acids .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Enantioselective Synthesis : This compound has been used in the enantioselective synthesis of dihydroindolo[1,2-a]quinoxalines, utilizing H8-BINOL-type imidodiphosphoric acid catalysts. This method also allowed for the synthesis of an HIV-1 inhibitor with good enantioselectivity and high yield (Fan et al., 2014).
Microwave-Assisted Synthesis : Another approach for synthesizing dihydroindolo[1,2-a]quinoxaline derivatives involves CuI-catalyzed intramolecular N-arylation under microwave irradiation, providing a rapid and efficient method (Zhao et al., 2013).
Reactions and Transformations
Cycloaddition Reactions : The compound has been utilized in 1,3-dipolar cycloaddition reactions to synthesize various quinoxaline derivatives, including pyridazino[3,4-b]quinoxalines and pyrazolo[3,4-b]quinoxalines (Kim et al., 1990).
Polynuclear Compounds Synthesis : It has also been used in the synthesis of polynuclear heterocyclic compounds containing an indole fragment. This process involves condensation reactions leading to derivatives of indolo[1,2-a]quinoxaline (Shvedov et al., 1970).
Potential Applications in Material Science
- Formation of Metal Complexes : Studies have been conducted on dinuclear rhenium(I) carbonyl complexes, using ligands derived from quinoxaline compounds, suggesting applications in material science and catalysis (Li et al., 2011).
Eigenschaften
IUPAC Name |
6,6-dimethyl-5H-indolo[1,2-a]quinoxaline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2.ClH/c1-17(2)16-11-12-7-3-5-9-14(12)19(16)15-10-6-4-8-13(15)18-17;/h3-11,18H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVPCWLEXTWMSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC3=CC=CC=C3N2C4=CC=CC=C4N1)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2,3'-Bipyridin]-6-ylmethanol](/img/structure/B2611124.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2611129.png)




![N-cyclohexyl-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2611139.png)




![[5-Chloro-2-(3,4-dimethylphenoxy)phenyl]methanamine hydrochloride](/img/structure/B2611144.png)


